6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile
Description
Properties
IUPAC Name |
6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-24(15-4-2-3-13(9-19)20-15)14-10-25(11-14)17-8-7-16-21-22-18(12-5-6-12)26(16)23-17/h2-4,7-8,12,14H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLAMCFXAFBBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=CC=CC(=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile , with the CAS number 2201777-91-3 , is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed examination of its biological activity, including its synthesis, mechanism of action, and efficacy against various cancer cell lines.
- Molecular Formula : C17H20N8O2
- Molecular Weight : 368.401 g/mol
- IUPAC Name : 6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione
- Solubility : Not available
Synthesis and Structure
The synthesis of this compound involves the reaction of various precursors including cyclopropyl and triazole derivatives. The structural complexity contributes to its unique biological properties. The presence of the triazolo and pyridazine moieties is thought to enhance its interaction with biological targets.
The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival. Notably, the compound has been evaluated for its inhibitory effects on c-Met kinase, a known target in cancer therapy.
In Vitro Studies
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed with related compounds:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| 12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| 12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |
| Foretinib | A549 | 0.090 | Positive control |
These results indicate that compounds similar to This compound could potentially serve as effective agents in cancer treatment by targeting c-Met kinase.
Case Studies
In a study published in PMC, researchers synthesized and evaluated several triazolo-pyridazine derivatives for their anticancer properties. Among these, compound 12e was highlighted for its potent inhibitory activity against c-Met kinase and its effectiveness in inducing apoptosis in cancer cells. The study concluded that structural modifications significantly influence the biological activity of these compounds, suggesting a pathway for further optimization and development .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3-cyclopropyl and 6-azetidine-picolinonitrile groups distinguish it from CAS 1022150-57-7, which features a thioquinoline linkage. These structural differences likely alter solubility, bioavailability, and target specificity.
- Synthetic Flexibility : The 8-chloro derivatives () serve as versatile intermediates for introducing diverse substituents via cross-coupling reactions, whereas the target compound’s synthesis emphasizes azetidine and nitrile integration .
- Biological Implications: While some heterocycles (e.g., imidazoquinolines like IQ in ) are carcinogenic, the triazolopyridazine core’s electronic profile may reduce genotoxicity risks .
Pharmacokinetic and Binding Affinity Trends
- Azetidine vs. Thioether Linkages : The azetidine ring in the target compound may improve metabolic stability compared to the thioether in CAS 1022150-57-7, which could be susceptible to oxidation .
- Picolinonitrile vs. Quinoline: The nitrile group in the target compound may engage in dipole-dipole interactions with enzyme active sites, whereas the planar quinoline in CAS 1022150-57-7 might favor DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
